REACTION_CXSMILES
|
C[Si](C)(C)C#[C:4][C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][N:6]=1.S([O-])(OCCCCCCCCCCCC)(=O)=[O:15].[Na+].[Mn]([O-])(=O)(=O)=O.[K+].S(=O)(O)[O-].[Na+].[OH2:43]>>[Cl:11][C:8]1[CH:9]=[CH:10][C:5]([C:4]([OH:15])=[O:43])=[N:6][CH:7]=1 |f:1.2,3.4,5.6|
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
C[Si](C#CC1=NC=C(C=C1)Cl)(C)C
|
Name
|
|
Quantity
|
0.01 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OCCCCCCCCCCCC)[O-].[Na+]
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
at 23° while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
after filtration of a sample
|
Type
|
FILTRATION
|
Details
|
over filter paper
|
Type
|
FILTRATION
|
Details
|
The suspension is filtered over a layer of Dicalite
|
Type
|
CUSTOM
|
Details
|
results
|
Type
|
TEMPERATURE
|
Details
|
This is cooled in an ice bath
|
Type
|
FILTRATION
|
Details
|
the crystals are filtered off
|
Type
|
ADDITION
|
Details
|
The crystals are treated with 1 ml of deionized water
|
Type
|
TEMPERATURE
|
Details
|
the suspension is again cooled to 0°
|
Type
|
FILTRATION
|
Details
|
the crystals are filtered off
|
Type
|
CUSTOM
|
Details
|
These are evaporated twice from methanol/toluene under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue is dried in a high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=NC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |